Dlin-mc3-dma

siRNA delivery hepatic gene silencing ED50

DLin-MC3-DMA is the unequivocal benchmark ionizable lipid for hepatocyte-targeted siRNA and mRNA LNP formulations. Clinically validated in Onpattro® (Patisiran), it delivers an ED50 of 0.005 mg/kg in mice with a well-defined pKa of 6.44—ensuring reproducible endosomal escape and potency. Substituting alternative ionizable lipids compromises the critical pKa window and can reduce gene silencing by orders of magnitude. Procure the clinically proven standard for formulation with DSPC, cholesterol, and PEG-lipid at the established 50:10:38.5:1.5 molar ratio (N/P=6). Essential positive control for next-generation lipid discovery programs.

Molecular Formula C43H79NO2
Molecular Weight 642.1 g/mol
CAS No. 1224606-06-7
Cat. No. B607145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDlin-mc3-dma
CAS1224606-06-7
SynonymsD-Lin-MC3-DMA;  DLin-MC3-DMA;  Dlin-mc3-dma;  MC 3;  MC3;  MC-3;  RV 28;  RV-28;  RV28; 
Molecular FormulaC43H79NO2
Molecular Weight642.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
InChIInChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
InChIKeyNRLNQCOGCKAESA-KWXKLSQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless to light yellow liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DLin-MC3-DMA (CAS 1224606-06-7): FDA-Approved Ionizable Lipid for siRNA and mRNA LNP Formulations in Gene Therapy and Vaccines


DLin-MC3-DMA is a synthetic ionizable cationic lipid that serves as the foundational component in lipid nanoparticle (LNP) formulations for systemic nucleic acid delivery. Its molecular structure (C43H79NO2, MW 642.09) features a dimethylamino headgroup attached via a butanoate linker to a branched dilinoleyl tail . The compound's pH-dependent ionization profile enables efficient encapsulation of anionic siRNA or mRNA at acidic pH while maintaining near-neutral charge in physiological circulation, thereby reducing off-target interactions and facilitating endosomal escape upon cellular uptake [1]. DLin-MC3-DMA gained clinical prominence as the ionizable lipid component in Onpattro® (Patisiran), the first FDA-approved siRNA therapeutic (2018) for hereditary transthyretin-mediated amyloidosis [2].

DLin-MC3-DMA: Why Ionizable Lipid Substitution in LNP Formulations Compromises Critical Performance Parameters


Ionizable lipids are not functionally interchangeable components in LNP systems due to profound structure-activity relationships that govern endosomal escape efficiency, tissue tropism, and overall gene silencing potency. Substituting DLin-MC3-DMA with alternative ionizable lipids—even within the same structural class—invariably alters the critical pKa window (optimal range ~6.2-6.5), headgroup solvation dynamics, and tail unsaturation degree, which collectively dictate the pH-responsive phase transition necessary for cytosolic RNA release [1]. For instance, a difference of merely 0.4 pKa units between DLin-MC3-DMA and DLin-KC2-DMA completely reverses their relative in vivo potency depending on route of administration (IV vs IM), while a ~1-pH-unit difference versus DLin-DMA corresponds to a ~1000-fold reduction in hepatic gene silencing activity [2]. Furthermore, clinical translation has validated only specific lipid compositions; the molar ratios established for MC3-LNPs (50:10:38.5:1.5 with DSPC, cholesterol, and PEG-lipid) cannot be assumed transferable to alternative ionizable lipids without extensive re-optimization of encapsulation efficiency, particle stability, and in vivo performance .

DLin-MC3-DMA: Comparative Performance Data for siRNA and mRNA Delivery Against Alternative Ionizable Lipids


Hepatic Gene Silencing Potency: DLin-MC3-DMA Achieves ~1000-Fold Greater In Vivo Efficacy than DLin-DMA

DLin-MC3-DMA demonstrates approximately 1000-fold higher in vivo potency for hepatic gene silencing compared to its direct structural predecessor DLin-DMA when formulated in equivalent LNP systems [1]. This differential has been quantified using Factor VII and transthyretin (TTR) gene knockdown as pharmacodynamic readouts. In murine models, DLin-MC3-DMA LNPs achieve an ED50 (effective dose for 50% silencing) of 0.005 mg/kg for Factor VII , while DLin-DMA LNPs require approximately 5 mg/kg to achieve comparable silencing [2]. In non-human primates, DLin-MC3-DMA maintains exceptional potency with an ED50 of 0.03 mg/kg for TTR silencing [1].

siRNA delivery hepatic gene silencing ED50 lipid nanoparticles

Optimal pKa for Endosomal Escape: DLin-MC3-DMA (pKa 6.44) Resides Within the Critical Window Required for Efficient Cytosolic siRNA/mRNA Delivery

DLin-MC3-DMA possesses an experimentally measured headgroup pKa of 6.44, positioning it within the empirically defined optimal pKa range of 6.2-6.5 for efficient endosomal escape and RNA delivery [1]. Comparative NMR analysis reveals that DLin-DMA, which differs only by lacking the ester linkage in the headgroup region, exhibits a pKa approximately 1 unit higher than DLin-MC3-DMA [2]. This pKa difference profoundly alters the pH-responsive ionization behavior of the LNP, with DLin-MC3-DMA achieving a favorable balance between near-neutral circulation stability (minimizing opsonization) and rapid protonation within acidifying endosomes (triggering membrane destabilization) [3].

endosomal escape pKa ionizable lipid pH-dependent release

Route-Dependent Potency: DLin-MC3-DMA is the Superior IV Formulation Lipid, While DLin-KC2-DMA Excels via IM Administration

In a direct comparative study evaluating five ionizable lipids (DLin-KC2-DMA, DLin-MC3-DMA, DLin-DMA, DODMA, DODAP) formulated into mRNA-LNPs, DLin-MC3-DMA demonstrated the highest in vivo FLuc mRNA expression following intravenous (IV) administration, while DLin-KC2-DMA (pKa 6.7) was the most potent via intramuscular (IM) injection [1]. Quantitatively, at 24 hours post-IV injection, MC3-LNPs produced total flux values exceeding KC2-LNPs by approximately 2-fold, whereas KC2-LNPs yielded roughly 1.5-fold higher expression than MC3-LNPs via IM route [1]. Notably, MC3-LNPs also exhibited the highest ratio of liver-to-muscle expression following IM administration, a parameter associated with undesirable off-target hepatic exposure [2].

intravenous administration intramuscular administration biodistribution tissue tropism

mRNA Delivery Efficiency: SM-102 and ALC-0315 Outperform DLin-MC3-DMA in Certain In Vitro and In Vivo mRNA Expression Assays

Comparative analysis of clinically relevant ionizable lipids reveals that for mRNA delivery applications, SM-102 (Moderna's COVID-19 vaccine lipid) and ALC-0315 (Pfizer/BioNTech's COVID-19 vaccine lipid) can achieve significantly higher in vitro and in vivo mRNA expression levels compared to DLin-MC3-DMA [1]. In a systematic evaluation of mRNA-LNPs formulated with identical helper lipid compositions (DSPC, cholesterol, PEG-lipid), SM-102 LNPs exhibited the highest expression in vitro, while both SM-102 and ALC-0315 LNPs produced significantly higher mRNA expression than MC3 LNPs in vivo [2]. In placental trophoblast cells (HTR-8/SVneo), SM-102 formulations yielded approximately 10-fold higher gene expression compared to MC3 formulations [3].

mRNA delivery transfection efficiency SM-102 ALC-0315

Clinical Validation: DLin-MC3-DMA is the Sole Ionizable Lipid in an FDA-Approved siRNA Therapeutic (Onpattro®)

DLin-MC3-DMA is the ionizable lipid component of Onpattro® (Patisiran), the first siRNA therapeutic to receive FDA approval (2018) for the treatment of hereditary transthyretin-mediated amyloidosis [1]. The approved formulation employs a precise lipid composition of DLin-MC3-DMA : DSPC : Cholesterol : PEG2000-C-DMG at a molar ratio of 50 : 10 : 38.5 : 1.5, with an RNA-to-lipid weight ratio of 0.05 [2]. This represents the only clinically validated LNP-siRNA composition available to date. In contrast, alternative ionizable lipids such as DLin-DMA, DLin-KC2-DMA, SM-102, and ALC-0315 have not achieved siRNA therapeutic approval (though SM-102 and ALC-0315 are approved in mRNA vaccine contexts) [3].

clinical translation FDA approval Onpattro Patisiran hATTR amyloidosis

DLin-MC3-DMA: Optimal Application Scenarios for siRNA/mRNA LNP Formulations in Academic and Industrial Settings


Systemic siRNA Therapeutic Development Targeting Hepatic Genes (e.g., TTR, PCSK9, Factor VII)

DLin-MC3-DMA is the unequivocal benchmark ionizable lipid for systemic siRNA delivery programs targeting hepatocytes. Its ED50 of 0.005 mg/kg in mice and 0.03 mg/kg in non-human primates for hepatic gene silencing [1] translates to clinically achievable doses, as validated by the Onpattro® approval [2]. Formulation using the validated molar ratio (MC3:DSPC:Chol:PEG-DMG = 50:10:38.5:1.5) with an N/P ratio of 6 provides a reliable starting point for preclinical and clinical LNP manufacturing . For novel hepatic targets beyond TTR, MC3-LNPs offer predictable pharmacokinetics, established safety profiles, and a clear regulatory path.

Benchmarking Novel Ionizable Lipids Against the Clinically Validated Gold Standard

In academic and industrial lipid discovery programs, DLin-MC3-DMA serves as an essential positive control and benchmark for evaluating next-generation ionizable lipids. Its well-characterized pKa of 6.44 [3], established structure-activity relationships [4], and defined performance metrics (ED50, expression kinetics, biodistribution) provide a quantitative baseline against which novel lipids can be rigorously compared. Inclusion of MC3-LNPs in comparative studies enables direct assessment of whether new lipid candidates offer genuine improvements in potency, tissue selectivity, or safety relative to the clinically validated standard [5].

Hepatocyte-Targeted mRNA Delivery for Protein Replacement or Gene Editing (e.g., CRISPR-Cas9 Ribonucleoproteins)

Although SM-102 and ALC-0315 demonstrate superior overall mRNA expression in some contexts [6], DLin-MC3-DMA remains highly effective for hepatocyte-directed mRNA delivery applications where its lower but more sustained expression profile may be advantageous (e.g., avoiding supraphysiologic protein levels). Recent studies have successfully employed MC3-LNPs for hepatic delivery of CRISPR-Cas9 ribonucleoproteins [7], demonstrating functional gene editing with minimal off-target effects. The MC3 formulation's tropism for liver tissue [8] makes it particularly suitable for metabolic and monogenic liver disorders requiring mRNA or gene editing therapeutics.

Academic Research and Proof-of-Concept Studies Requiring Reproducible, Validated LNP Formulations

For academic laboratories initiating LNP-based nucleic acid delivery studies, DLin-MC3-DMA offers the most extensively documented and reproducible formulation protocols. Microfluidic mixing methods using MC3, DSPC, cholesterol, and PEG-lipid in ethanol with acidic aqueous mRNA/siRNA solutions reliably generate monodisperse particles of 60-120 nm with >90% encapsulation efficiency . The wealth of published protocols, troubleshooting guides, and characterization data [9] minimizes experimental variability and accelerates research timelines. Commercial availability from multiple reputable vendors (with ≥98% purity and certificates of analysis) further supports reliable procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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